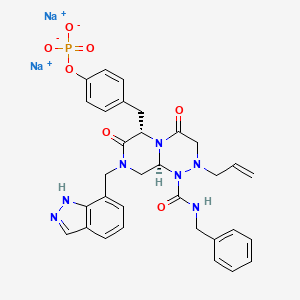
Wnt pathway inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Wnt pathway inhibitor 2 is a compound that inhibits the Wnt signaling pathway, which is crucial for various biological processes such as embryonic development, tissue regeneration, and cell proliferation. The Wnt signaling pathway is involved in the regulation of gene transcription and is implicated in several diseases, including cancer .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Wnt pathway inhibitor 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a membrane-bound acyltransferase called Porcupine, which palmitoylates Wnt proteins . The reaction conditions typically include controlled temperature and pH to ensure the stability and activity of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity of the compound, making it suitable for research and therapeutic applications .
化学反应分析
Types of Reactions: Wnt pathway inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced biological activity and stability. These products are crucial for further research and therapeutic applications .
科学研究应用
Wnt pathway inhibitor 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to target the Wnt signaling pathway, which is often dysregulated in various cancers . The compound is also used in regenerative medicine to promote tissue regeneration and repair . Additionally, it has applications in studying embryonic development and cell proliferation .
作用机制
Wnt pathway inhibitor 2 exerts its effects by inhibiting the Wnt signaling pathway at the level of the pathway activator Porcupine. Porcupine is a membrane-bound acyltransferase that palmitoylates Wnt proteins, leading to their secretion and signaling capability . By inhibiting Porcupine, this compound prevents the activation of the Wnt signaling pathway, thereby regulating gene transcription and cellular processes .
相似化合物的比较
Wnt pathway inhibitor 2 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include IWP-2, which also inhibits the Wnt signaling pathway but at different levels . Other compounds like amentoflavone, orientin, and isovitexin interact with various target proteins in the Wnt signaling pathway . The uniqueness of this compound lies in its ability to specifically target Porcupine, making it a valuable tool in research and therapeutic applications .
Conclusion
This compound is a significant compound in scientific research due to its ability to inhibit the Wnt signaling pathway. Its unique mechanism of action and wide range of applications make it a valuable tool in various fields, including cancer research, regenerative medicine, and developmental biology.
属性
分子式 |
C32H32N7Na2O7P |
|---|---|
分子量 |
703.6 g/mol |
IUPAC 名称 |
disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 |
InChI 键 |
BUCIVAHDHKFRLG-QLBXQKMFSA-L |
手性 SMILES |
C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
规范 SMILES |
C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


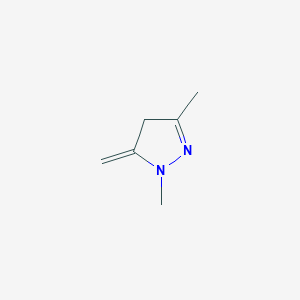
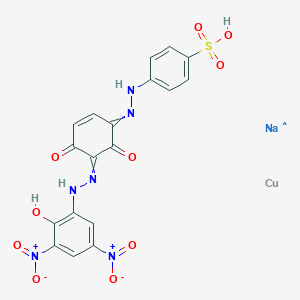
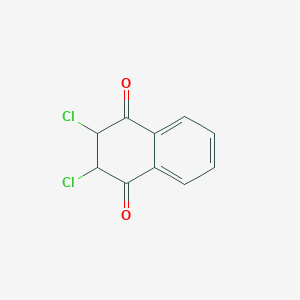
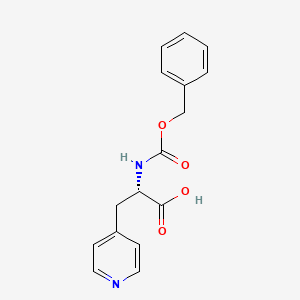
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13395340.png)
![2-[6-(2-Cyclohexylethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13395350.png)
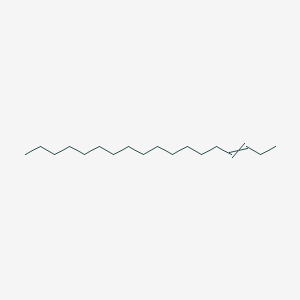
![2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B13395358.png)
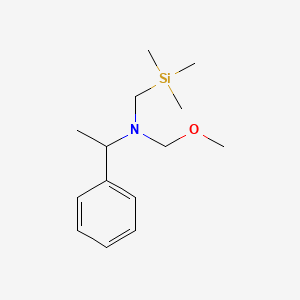
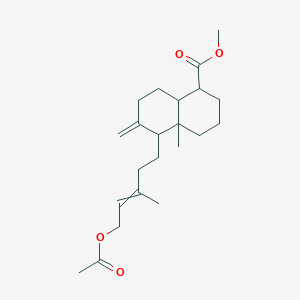

![1-[4-[4-(1-Cyclopropylsulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B13395368.png)
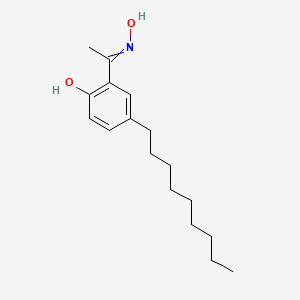
![2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B13395383.png)
